1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1351779-49-1
Cat. No.: VC3379259
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351779-49-1 |
|---|---|
| Molecular Formula | C16H14N4O2 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) |
| Standard InChI Key | RJZRRIYRIQUOEJ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 |
Introduction
Synthesis of Triazole Derivatives
The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, which are efficient and regioselective methods for forming 1,2,3-triazoles. This reaction, known as the "click chemistry" approach, involves the reaction of an azide with an alkyne in the presence of a catalyst, typically copper(I) or ruthenium(II) complexes.
| Reagents | Conditions | Yield |
|---|---|---|
| Azide, Alkyne | Cu(I) catalyst, solvent (e.g., water or organic solvents) | High (often >80%) |
Biological Activities of Triazole Derivatives
Triazole derivatives have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of different substituents, such as pyridin-2-yl and 3-ethylphenyl groups, can modulate these activities by influencing the compound's ability to interact with biological targets.
| Biological Activity | Example Compounds | Target |
|---|---|---|
| Antimicrobial | Various triazole derivatives | Bacterial cell wall |
| Antiviral | Triazole-based inhibitors | Viral enzymes |
| Anticancer | Triazole-containing compounds | Cancer cell lines |
Potential Applications
Given the structural features of 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, it may exhibit biological activities similar to those of other triazole derivatives. The pyridin-2-yl group could enhance interactions with enzymes or receptors, while the 3-ethylphenyl group may influence the compound's solubility and membrane permeability.
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